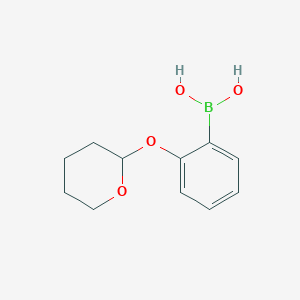

2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(oxan-2-yloxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKRMUSMQFLZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675158 | |

| Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502159-01-5 | |

| Record name | {2-[(Oxan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Abstract: This technical guide provides a comprehensive and in-depth examination of the synthesis and characterization of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid. This compound is a vital building block in organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document will explore the rationale behind the use of the tetrahydropyranyl (THP) protecting group, present a detailed and field-tested synthetic protocol, and describe the necessary analytical techniques for the thorough characterization and quality control of the final product. This guide is intended for an audience of researchers, scientists, and professionals actively engaged in drug development and fine chemical synthesis.

Introduction: The Strategic Importance of Protecting Groups in Boronic Acid Chemistry

Boronic acids are foundational reagents in modern organic chemistry, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming methodology has revolutionized the synthesis of complex organic molecules. However, the utility of boronic acids can be hampered by the reactivity of the boronic acid moiety itself, as well as the presence of other functional groups on the aromatic ring, which can lead to undesirable side reactions.

To overcome these challenges, the strategic use of protecting groups is essential. The tetrahydropyranyl (THP) group is an excellent choice for the protection of hydroxyl functionalities, such as the phenol in 2-hydroxyphenylboronic acid. The resulting THP ether is robust and stable under a wide array of reaction conditions, including those involving strongly basic reagents and organometallics.[1][2] Crucially, the THP group can be readily removed under mild acidic conditions, allowing for the timely unmasking of the hydroxyl group.[1][3] This guide will focus on a reliable method for the synthesis of this compound, a versatile intermediate that facilitates selective transformations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently accomplished through a two-step sequence commencing with 2-bromophenol. This strategy involves the initial protection of the phenolic hydroxyl group as a THP ether, followed by a lithium-halogen exchange and subsequent borylation to introduce the boronic acid functionality.

Step 1: Protection of the Phenolic Hydroxyl Group

The first step is the acid-catalyzed reaction of 2-bromophenol with 3,4-dihydro-2H-pyran (DHP). In the presence of a catalytic amount of acid, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS), DHP is protonated to form a resonance-stabilized oxocarbenium ion.[4] The phenolic hydroxyl group then acts as a nucleophile, attacking this electrophilic intermediate to form the stable THP ether.[3]

Causality of Experimental Choices:

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are suitable solvents as they are inert to the reaction conditions and effectively dissolve the reactants.

-

Catalyst: While various Brønsted and Lewis acids can be used, PPTS is often favored due to its mild acidity, which minimizes the risk of side reactions.[3]

-

Temperature: The reaction is typically performed at room temperature to ensure a controlled reaction rate and prevent the formation of byproducts.

Step 2: Introduction of the Boronic Acid Moiety

The second step involves a lithium-halogen exchange on the protected 2-bromophenol, followed by quenching with a trialkyl borate. This is a classic and highly effective method for the formation of arylboronic acids.

Causality of Experimental Choices:

-

Lithiation: n-Butyllithium (n-BuLi) is a strong base and an excellent reagent for lithium-halogen exchange. The reaction is carried out at a low temperature (-78 °C) to prevent side reactions, such as the deprotonation of the aromatic ring at other positions.

-

Borylation Reagent: Triisopropyl borate is a commonly used electrophile for trapping the aryllithium intermediate.

-

Workup: The reaction is quenched with an acidic aqueous solution to hydrolyze the initially formed borate ester to the desired boronic acid.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-Bromophenol | 98% | Sigma-Aldrich |

| 3,4-Dihydro-2H-pyran (DHP) | 97% | Acros Organics |

| p-Toluenesulfonic acid monohydrate | 98.5% | Alfa Aesar |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Sigma-Aldrich |

| n-Butyllithium, 2.5 M in hexanes | Sigma-Aldrich | |

| Triisopropyl borate | 98% | Sigma-Aldrich |

| Hydrochloric acid, 1 M | Fisher Scientific | |

| Sodium bicarbonate, saturated solution | Fisher Scientific | |

| Brine, saturated solution | Fisher Scientific | |

| Sodium sulfate, anhydrous | Fisher Scientific |

Step-by-Step Synthesis

Step 1: Synthesis of 2-(2-Bromophenoxy)tetrahydro-2H-pyran

-

To a solution of 2-bromophenol (1.0 eq) in anhydrous dichloromethane (0.5 M), add 3,4-dihydro-2H-pyran (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield 2-(2-bromophenoxy)tetrahydro-2H-pyran.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked flask under an argon atmosphere, dissolve 2-(2-bromophenoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (0.4 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

-

Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis of the borate ester.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to afford this compound as a white solid.

Synthetic Workflow Diagram

Caption: A schematic representation of the synthetic pathway.

Characterization and Quality Control

Rigorous characterization is crucial to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the most informative technique for structural verification. The spectrum should display characteristic signals for the aromatic protons, the anomeric proton of the THP group (typically a multiplet around δ 5.0-5.5 ppm), and the diastereotopic methylene protons of the THP ring. The integration of these signals should be consistent with the number of protons in the molecule.

-

¹³C NMR: This provides information about the carbon framework of the molecule. The number of signals should correspond to the number of chemically non-equivalent carbon atoms.

-

¹¹B NMR: This technique is specific for the boron nucleus and confirms the presence of the boronic acid. A broad singlet is typically observed between δ 28 and 34 ppm.[5]

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This provides an accurate mass measurement, which is used to confirm the elemental composition of the synthesized compound.

Melting Point

A sharp and defined melting point range is indicative of a pure crystalline solid. The experimentally determined melting point should be compared with literature values.

Example Characterization Data

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (br s, 2H, B(OH)₂), 7.55 (dd, J = 7.6, 1.6 Hz, 1H), 7.45 (td, J = 7.6, 1.6 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 7.05 (t, J = 7.6 Hz, 1H), 5.40 (t, J = 3.2 Hz, 1H), 3.90 (m, 1H), 3.65 (m, 1H), 1.95-1.55 (m, 6H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 157.2, 136.5, 131.8, 122.7, 116.3, 97.4, 62.3, 30.6, 25.2, 19.1. (The carbon attached to boron may be broad or unobserved). |

| ¹¹B NMR (128 MHz, CDCl₃) | δ 29.5 (br s). |

| HRMS (ESI) | Calculated for C₁₁H₁₅BO₄ [M-H]⁻: 222.1063; Found: 222.1068. |

| Melting Point | 103-107 °C. |

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. The THP protecting group allows for the selective formation of a biaryl bond at the boronic acid position without interference from the phenolic hydroxyl group. Subsequent deprotection under mild acidic conditions readily yields the corresponding 2-hydroxybiaryl, a common structural motif in many biologically active compounds and advanced materials.

Logical Flow of Application

Caption: A flowchart illustrating the use in Suzuki-Miyaura reactions.

Troubleshooting and Key Considerations

-

Incomplete Lithiation: Ensure strictly anhydrous conditions and accurate temperature control during the addition of n-BuLi. The quality and accurate titration of the n-BuLi solution are critical.

-

Low Borylation Yields: The reaction of the aryllithium with the trialkyl borate can be slow. Allowing the reaction to warm to room temperature and stir for an extended period is often necessary for complete conversion.

-

Premature Deprotection: Avoid strongly acidic conditions during the workup until the hydrolysis of the borate ester is intended.

-

Purification Challenges: Boronic acids can sometimes be challenging to purify by silica gel chromatography. If issues arise, consider recrystallization or conversion to the more stable pinacol boronate ester for purification.

Conclusion

The synthesis of this compound is a robust and scalable process that provides access to a highly valuable and versatile synthetic intermediate. The strategic implementation of the THP protecting group facilitates a broad range of subsequent chemical transformations, most notably in the field of palladium-catalyzed cross-coupling reactions. The detailed protocol and comprehensive characterization data presented in this guide offer a solid and reliable foundation for researchers to successfully synthesize and utilize this important building block in their own scientific pursuits.

References

An In-depth Technical Guide to the Physicochemical Properties of THP-protected Phenylboronic Acid

Foreword: Navigating the Nuances of a Versatile Reagent

In the landscape of modern organic synthesis and drug development, boronic acids and their derivatives stand as indispensable tools. Their utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures. However, the inherent reactivity of the boronic acid moiety, and the presence of other functional groups on the aryl ring, can present challenges in multi-step syntheses. The strategic use of protecting groups is therefore paramount to achieving high yields and purity.

This guide provides a comprehensive exploration of the physicochemical properties of a key protected boronic acid derivative: 4-(tetrahydropyran-2-yloxy)phenylboronic acid. By masking the phenolic hydroxyl group with a tetrahydropyranyl (THP) ether, this compound offers enhanced stability and solubility in organic solvents, making it a valuable intermediate in a multitude of synthetic applications.[1] We will delve into its synthesis, characterization, stability profile, and reactivity, providing both theoretical understanding and practical, field-proven protocols for the discerning researcher.

Core Physicochemical Characteristics

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. Here, we present the key physicochemical data for 4-(tetrahydropyran-2-yloxy)phenylboronic acid.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BO₄ | [2] |

| Molecular Weight | 222.05 g/mol | [2] |

| Appearance | White to off-white or light yellow crystalline powder | N/A |

| Melting Point | 140-142 °C | [3] |

| Predicted XLogP3 | 0.27180 | N/A |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature |

XLogP3 is a computationally predicted octanol-water partition coefficient, a measure of lipophilicity.

Synthesis and Characterization

The preparation of 4-(tetrahydropyran-2-yloxy)phenylboronic acid is a straightforward process involving the protection of the phenolic hydroxyl group of 4-hydroxyphenylboronic acid.

Synthesis Pathway

The synthesis proceeds via an acid-catalyzed reaction between 4-hydroxyphenylboronic acid and 3,4-dihydro-2H-pyran (DHP). The acidic catalyst protonates the DHP, making it susceptible to nucleophilic attack by the phenolic oxygen.

Caption: Synthetic route to THP-protected phenylboronic acid.

Detailed Experimental Protocol: Synthesis

This protocol provides a robust method for the synthesis of 4-(tetrahydropyran-2-yloxy)phenylboronic acid.

Materials:

-

4-Hydroxyphenylboronic acid (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenylboronic acid and anhydrous CH₂Cl₂.

-

Stir the suspension at room temperature until the solid is well-dispersed.

-

Add PPTS to the mixture and stir for 5-10 minutes.

-

Add DHP dropwise to the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 4-(tetrahydropyran-2-yloxy)phenylboronic acid as a white to off-white solid.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the anomeric proton of the THP group (a triplet or multiplet around 5.4-5.5 ppm), and the diastereotopic methylene protons of the THP ring.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons and the six carbons of the THP ring.

-

IR Spectroscopy: The infrared spectrum will show the absence of a broad O-H stretch from the phenolic starting material and the presence of characteristic C-O ether stretches.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the molecule.

Stability Profile and Handling

While the THP protecting group enhances the stability of the phenolic hydroxyl, the boronic acid moiety remains susceptible to certain degradation pathways.

Key Degradation Pathways

Understanding the potential degradation pathways is crucial for proper handling and storage, as well as for designing robust reaction conditions.

References

An In-Depth Technical Guide to 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid: Synthesis, Application, and Strategic Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tetrahydropyran-2-yloxy)phenylboronic acid, a versatile building block in modern organic synthesis. The document delves into its chemical identity, synthesis, and critical role as a protected precursor for 2-hydroxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to equip researchers with the practical knowledge required for its effective utilization in complex molecule synthesis, with a focus on applications in pharmaceutical and materials science.

Introduction: The Strategic Advantage of a Protected Phenol in Cross-Coupling Chemistry

The Suzuki-Miyaura coupling reaction is a cornerstone of contemporary organic chemistry, enabling the efficient construction of carbon-carbon bonds, most notably in the synthesis of biaryl compounds. This reaction's prominence, recognized with the 2010 Nobel Prize in Chemistry, stems from its broad functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its boronic acid reagents.

However, the presence of certain functional groups on the boronic acid coupling partner can complicate the reaction. Free hydroxyl groups, particularly phenolic hydroxyls, can interfere with the catalytic cycle through unwanted side reactions or by deactivating the catalyst. This necessitates the use of protecting groups to mask the reactive functionality during the coupling reaction. The tetrahydropyranyl (THP) group is a widely employed protecting group for alcohols and phenols due to its ease of installation, stability under a range of conditions (including basic media often used in Suzuki couplings), and straightforward removal under mild acidic conditions.[1]

This guide focuses on This compound , a molecule that strategically combines the reactivity of a phenylboronic acid with the protective attributes of a THP ether. This strategic protection allows for the participation of the 2-hydroxyphenyl motif in Suzuki-Miyaura couplings, granting access to a diverse array of substituted biphenyls and other complex architectures that are of significant interest in drug discovery and materials science.

Chemical Identity and Properties

2.1. CAS Number and Structure

-

Chemical Name: this compound

-

CAS Number: 502159-01-5

-

Molecular Formula: C₁₁H₁₅BO₄

-

Molecular Weight: 222.05 g/mol

Structure:

Caption: Chemical structure of this compound.

2.2. Physicochemical Properties

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone. |

| Stability | Stable under standard conditions, but sensitive to strong acids which will cleave the THP protecting group. |

Synthesis of this compound

The synthesis of the title compound can be approached through two primary retrosynthetic pathways:

-

Protection of a pre-existing boronic acid: This involves the direct protection of commercially available 2-hydroxyphenylboronic acid.

-

Borylation of a protected phenol: This route begins with the protection of 2-bromophenol, followed by a borylation reaction.

Method 1: Protection of 2-Hydroxyphenylboronic Acid

This is often the more direct route, leveraging the availability of 2-hydroxyphenylboronic acid. The key transformation is the acid-catalyzed reaction of the phenolic hydroxyl group with 3,4-dihydro-2H-pyran (DHP).

Reaction Scheme:

Caption: Synthesis via THP protection of 2-hydroxyphenylboronic acid.

Detailed Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyphenylboronic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.2-1.5 eq) to the solution.

-

Acid Catalyst: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of p-toluenesulfonic acid (p-TsOH). The use of a mild acid is crucial to prevent degradation of the boronic acid moiety.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Method 2: Borylation of 2-(Tetrahydropyran-2-yloxy)bromobenzene

Reaction Scheme:

References

A Comprehensive Technical Guide to the Stability and Storage of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a valuable bifunctional molecule increasingly utilized in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility stems from the presence of a reactive boronic acid moiety and a hydroxyl group protected by a tetrahydropyranyl (THP) ether. This protecting group strategy allows for selective reactions at the boronic acid site while masking the phenolic hydroxyl. However, the very nature of these functional groups imparts a specific stability profile that must be thoroughly understood to ensure the integrity of the compound, the reproducibility of experimental results, and the quality of downstream products. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in the fundamental principles of organic chemistry and supported by established industry practices.

I. The Chemical Landscape: Understanding Inherent Instabilities

The stability of this compound is governed by the interplay of its two key functional moieties: the phenylboronic acid and the THP ether. Each is susceptible to specific degradation pathways that can be exacerbated by environmental factors.

The Phenylboronic Acid Moiety: A Duality of Reactivity and Instability

Boronic acids are generally stable, solid compounds that are amenable to handling in air.[1] However, they are not without their vulnerabilities. Two primary degradation pathways are of concern:

-

Oxidative Deboronation: The carbon-boron bond is susceptible to cleavage by oxidative processes, particularly in the presence of reactive oxygen species.[2][3] This degradation pathway leads to the formation of the corresponding phenol (2-(tetrahydropyran-2-yloxy)phenol) and boric acid. While generally a slow process for many arylboronic acids, it can be accelerated by heat, light, and the presence of certain metal catalysts. The ortho-position of the THP-ether group may exert some steric hindrance, potentially slowing the rate of oxidation compared to its para-isomer. Furthermore, the electron-donating nature of the alkoxy group can influence the electron density at the boron center, which in turn affects its susceptibility to oxidation.[4]

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of tetrahydropyranyl phenyl ether.[2] Protodeboronation is often catalyzed by acidic or basic conditions and can be a significant issue in aqueous or protic solvents, with the rate being highly dependent on pH.[2][5]

-

Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable six-membered ring known as a boroxine.[2] While this is a reversible process, the formation of boroxines can complicate stoichiometry in reactions and affect the perceived purity of the material. The bulky ortho-THP group might sterically disfavor the formation of the planar boroxine ring.

The Tetrahydropyranyl (THP) Ether: A pH-Sensitive Guardian

The THP group is a widely used protecting group for alcohols and phenols due to its general stability towards a range of non-acidic reagents, including bases, organometallics, and hydrides.[6] However, its stability is critically dependent on pH.

-

Acid-Catalyzed Hydrolysis: The acetal linkage of the THP ether is labile under acidic conditions.[1] Exposure to even mild acids can catalyze the hydrolysis of the THP ether, regenerating the free hydroxyl group and yielding 2-hydroxyphenylboronic acid and 5-hydroxypentanal.[7] This is a crucial consideration, as residual acidic impurities in solvents or reagents can lead to unintended deprotection.

II. Optimal Storage and Handling: Preserving Integrity

Based on the inherent chemical instabilities of this compound, a multi-faceted approach to its storage and handling is imperative to ensure its long-term stability and fitness for use.

Recommended Storage Conditions

The following conditions are recommended for the long-term storage of this compound in its solid state:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (2-8 °C)[5] | Minimizes the rate of thermal degradation and potential for boroxine formation. |

| Atmosphere | Inert gas (Nitrogen or Argon)[5] | Prevents oxidative degradation of the boronic acid moiety. |

| Moisture | Tightly sealed container in a dry environment[5] | Avoids hydrolysis of the boronic acid and potential protodeboronation. Boronic acids are often hygroscopic. |

| Light | Amber vial or stored in the dark[8] | Protects against photolytically induced degradation. |

For short-term storage (e.g., on the benchtop during experimental work), it is advisable to keep the container tightly sealed and away from direct sunlight and heat sources.

Solution Stability

The stability of this compound in solution is highly dependent on the solvent and the pH.

-

Solvent Selection: For preparing stock solutions, anhydrous aprotic solvents such as dioxane, tetrahydrofuran (THF), or acetonitrile are recommended. Protic solvents, especially water, should be used with caution and ideally just before use due to the risk of protodeboronation and hydrolysis of the THP ether if acidic conditions are present.

-

pH Considerations: Solutions should be maintained at a neutral pH to minimize both acid-catalyzed hydrolysis of the THP ether and base-catalyzed protodeboronation.[5]

-

Storage of Solutions: If storage of a solution is unavoidable, it should be kept under an inert atmosphere at low temperatures (-20 °C or -80 °C) for a limited duration.[5] A stability study of the solution under the intended storage conditions is highly recommended.

III. Experimental Workflow: Assessing the Stability of this compound

A well-designed stability study is crucial for determining the shelf-life and identifying potential degradation products of this compound. A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines, is a common approach to accelerate the degradation process and gain insights into the stability-indicating nature of analytical methods.[9][10]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[10]

3.1.1. Stress Conditions:

-

Acid Hydrolysis: Dissolve the compound in a suitable organic solvent (e.g., acetonitrile) and treat with 0.1 M HCl. The study can be performed at room temperature and elevated temperatures (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable organic solvent and treat with 0.1 M NaOH. The study can be performed at room temperature and elevated temperatures (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%). The study should be conducted at room temperature.

-

Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period.

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be kept in the dark under the same temperature conditions.

3.1.2. Sample Analysis:

At predetermined time points, aliquots of the stressed samples should be withdrawn, neutralized if necessary, and diluted to a suitable concentration for analysis by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can separate the intact active pharmaceutical ingredient (API) from its degradation products, process impurities, and excipients.[11]

3.2.1. HPLC Parameters (Starting Point):

| Parameter | Recommendation |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5] |

| Mobile Phase | A gradient of acetonitrile and water or a suitable buffer. The use of a mobile phase without a pH modifier can sometimes minimize on-column hydrolysis.[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection | UV detection at a wavelength where the compound and potential degradation products have significant absorbance (e.g., determined by UV scan). |

| Column Temperature | Controlled, e.g., 25-35 °C. |

| Injection Volume | 10-20 µL |

3.2.2. Method Validation:

The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose.

Structural Elucidation of Degradation Products

For any significant degradation products observed, structural elucidation is crucial for understanding the degradation pathways. This is typically achieved using hyphenated techniques such as:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Provides molecular weight information of the degradation products.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information of isolated degradation products. ¹¹B NMR can be particularly useful for observing changes in the chemical environment of the boron atom.[12][13]

IV. Logical Frameworks for Stability Assessment

Visualizing the key concepts and workflows can aid in a deeper understanding of the stability assessment process.

Degradation Pathways

Caption: Primary degradation pathways for this compound.

Forced Degradation Workflow

Caption: A typical workflow for a forced degradation study.

V. Conclusion: Best Practices for Ensuring Compound Integrity

The stability of this compound is a critical parameter that influences its utility and the reliability of experimental outcomes. A thorough understanding of its potential degradation pathways—namely oxidative deboronation, protodeboronation, and acid-catalyzed hydrolysis of the THP ether—is essential for its proper handling and storage.

To maintain the integrity of this valuable reagent, it is strongly recommended to store it in a refrigerated, dry, and inert environment, protected from light. When working with solutions, the use of anhydrous, aprotic solvents and neutral pH conditions is paramount. For critical applications, a comprehensive stability study, including forced degradation, should be conducted to establish a reliable shelf-life and to develop a validated stability-indicating analytical method. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality and consistency of their work involving this compound.

VI. References

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075.

-

U.S. Borax Inc. (n.d.). Borate handling and storage. Technical Bulletin.

-

BenchChem. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling. BenchChem Technical Support Team.

-

Sporzyński, A., et al. (2018). Towards a monomeric structure of phenylboronic acid: The influence of ortho-alkoxy substituents on the crystal structure. CrystEngComm, 20(44), 7203-7212.

-

Sporzyński, A., et al. (2019). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. Molecules, 24(13), 2485.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.

-

BenchChem. (2025). Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem Technical Support Team.

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.

-

U.S. Borax Inc. (n.d.). Borate handling and storage. Technical Bulletin.

-

Masuda-Herrera, M., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777.

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons.

-

Di, L., & Kerns, E. H. (2006). Solution Stability in Drug Discovery. In Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization (pp. 249-266).

-

PharmaGuru. (2025). Solution Stability In Analytical Method Validation: How To Perform. PharmaGuru.

-

Burke, S. D., & Gillick, T. G. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6442-6443.

-

Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758-765.

-

Masuda-Herrera, M., et al. (2019). In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environmental and Molecular Mutagenesis, 60(9), 766-777.

-

Lloyd-Jones, G. C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1277-1292.

-

Burke, S. D., & Gillick, T. G. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6442-6443.

-

WHO. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

-

Pharma Beginners. (2020). SOP for Analytical Solution Stability Study. Pharma Beginners.

-

Singh, S., et al. (2013). Stability indicating study by using different analytical techniques. International Journal for Scientific Research & Development, 1(9), 2321-2613.

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station Int. Ed.

-

WHO. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953.

-

Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.

-

Albericio, F., & Isidro-Llobet, A. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry - A European Journal, 23(15), 3594-3606.

-

Sutar, S. V., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 841-846.

-

EMA. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. European Medicines Agency.

-

Bio-Rad Laboratories. (2020). ICH Stability Testing and Method Development. YouTube.

-

Organoboron. (n.d.). [4-(tetrahydropyran-2-yloxy)phenyl]boronic acid. Organoboron.

-

Parchem. (n.d.). This compound (Cas 502159-01-5). Parchem.

-

Hotha, K., et al. (2013). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 2(2), 250-263.

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(11), 26-37.

-

Chandramore, V., & Sonawane, P. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4), 881-894.

-

PAHO. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Pan American Health Organization.

-

Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. Pharmaceutical Technology, 38(2), 40-49.

-

Sigma-Aldrich. (n.d.). (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid. Sigma-Aldrich.

-

CymitQuimica. (n.d.). (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid. CymitQuimica.

-

Liao, C. L., et al. (2008). Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch. Journal of Food and Drug Analysis, 16(4), 1-7.

-

Reddy, G. S., et al. (2013). Validation of stability-indicating reverse phase HPLC method for the determination of related substances in dabigatran etexilate. Der Pharma Chemica, 5(6), 133-142.

-

Sunway Pharm Ltd. (n.d.). 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid. Sunway Pharm Ltd.

-

Kurt, M., et al. (2015). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 840-852.

-

Kurt, M., et al. (2015). FT-IR, FT-Raman, NMR and UV–Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer str. CORE.

-

Kurt, M., et al. (2015). FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures). PubMed.

-

Diaz, P. P., et al. (2003). Structural and spectral assignment by 2D NMR of a new prenylated benzopyrancarboxylic acid and structural reassignment of a related compound. Magnetic Resonance in Chemistry, 41(4), 299-302.

References

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. benchchem.com [benchchem.com]

- 3. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 7. parchem.com [parchem.com]

- 8. laballey.com [laballey.com]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. ijrpp.com [ijrpp.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. FT-IR, FT-Raman, NMR and UV-Vis spectra and DFT calculations of 5-bromo-2-ethoxyphenylboronic acid (monomer and dimer structures) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid

Introduction

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a valuable bifunctional molecule in modern organic synthesis and medicinal chemistry. Its structure incorporates a phenylboronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, and a tetrahydropyran (THP) protecting group on a phenol. This strategic protection of the phenolic hydroxyl group renders the molecule stable under a variety of reaction conditions while allowing for selective deprotection when needed. The ortho substitution pattern of the boronic acid and the THP-ether groups introduces specific steric and electronic features that influence its reactivity and spectroscopic properties.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally analogous compounds, including 2-methoxyphenylboronic acid and 2-phenoxytetrahydropyran, and are grounded in established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR data are presented below, with a detailed interpretation following.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | br s | 2H | B(OH )₂ |

| ~7.8 - 7.7 | dd | 1H | Ar-H (ortho to B(OH)₂) |

| ~7.5 - 7.4 | dt | 1H | Ar-H (para to B(OH)₂) |

| ~7.2 - 7.1 | dd | 1H | Ar-H (ortho to O-THP) |

| ~7.0 - 6.9 | dt | 1H | Ar-H (para to O-THP) |

| ~5.5 | t | 1H | O-CH-O |

| ~3.9 - 3.8 | m | 1H | O-CH₂ (axial) |

| ~3.6 - 3.5 | m | 1H | O-CH₂ (equatorial) |

| ~2.0 - 1.5 | m | 6H | -(CH₂)₃- |

Solvent: CDCl₃. Prediction based on data for analogous compounds.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~157 | Ar-C -O |

| ~136 | Ar-C -H |

| ~132 | Ar-C -H |

| ~122 | Ar-C -H |

| ~120 (broad) | Ar-C -B |

| ~117 | Ar-C -H |

| ~98 | O-C H-O |

| ~62 | O-C H₂ |

| ~30 | -C H₂- |

| ~25 | -C H₂- |

| ~19 | -C H₂- |

Solvent: CDCl₃. Prediction based on data for analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Strong | O-H stretch (B(OH)₂) |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic, THP) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 - 1000 | Strong | C-O stretch (aliphatic ether, THP) |

Prediction based on typical functional group absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Ratio | Proposed Fragment Ion |

| 222 | [M]⁺ (Molecular Ion) |

| 138 | [M - C₅H₈O]⁺ |

| 121 | [C₆H₆BO₂]⁺ |

| 93 | [C₆H₅O]⁺ |

| 85 | [C₅H₉O]⁺ |

Ionization Mode: Electron Ionization (EI). This represents a simplified prediction of major fragments.

In-depth Spectral Interpretation

NMR Spectroscopy: A Detailed Analysis

The predicted NMR spectra of this compound are a composite of the signals from the ortho-substituted phenylboronic acid and the tetrahydropyran (THP) ether moieties.

¹H NMR Spectrum:

-

Boronic Acid Protons: The two protons of the B(OH)₂ group are expected to appear as a broad singlet in the region of 8.0 - 7.8 ppm. The broadness of this signal is due to chemical exchange and quadrupolar relaxation from the boron nucleus.

-

Aromatic Protons: The four protons on the benzene ring will appear as distinct multiplets due to the ortho-disubstitution pattern.

-

The proton ortho to the boronic acid group is expected to be the most downfield of the aromatic protons (~7.8 - 7.7 ppm) due to the deshielding effect of the boronic acid.

-

The proton para to the boronic acid is predicted to be a doublet of triplets around 7.5 - 7.4 ppm.

-

The proton ortho to the electron-donating THP-oxy group will be shifted upfield to approximately 7.2 - 7.1 ppm.

-

The proton para to the THP-oxy group will be the most upfield of the aromatic protons, appearing around 7.0 - 6.9 ppm.

-

-

Tetrahydropyran (THP) Protons:

-

The anomeric proton of the THP ring (O-CH-O) is highly characteristic and is expected to appear as a triplet around 5.5 ppm. Its downfield shift is due to it being bonded to two oxygen atoms.

-

The two diastereotopic protons of the O-CH₂ group of the THP ring will appear as multiplets in the region of 3.9 - 3.5 ppm.

-

The remaining six protons of the THP ring's methylene groups will form a complex multiplet pattern in the upfield region of 2.0 - 1.5 ppm.

-

¹³C NMR Spectrum:

-

Aromatic Carbons:

-

The carbon atom attached to the oxygen of the THP ether (Ar-C-O) is expected to be the most downfield aromatic carbon signal at around 157 ppm.

-

The carbon atom bonded to the boron (Ar-C-B) will likely appear as a broad signal around 120 ppm. The broadening is a result of quadrupolar relaxation from the ¹¹B nucleus.

-

The remaining four aromatic CH carbons will appear in the typical aromatic region of 117-136 ppm.

-

-

Tetrahydropyran (THP) Carbons:

-

The anomeric carbon (O-CH-O) is characteristically found around 98 ppm.

-

The carbon of the O-CH₂ group will be in the region of 62 ppm.

-

The other three methylene carbons of the THP ring will appear in the aliphatic region between 19 and 30 ppm.

-

Caption: Molecular structure with atom numbering for NMR assignments.

IR Spectroscopy: Functional Group Identification

The IR spectrum provides a clear fingerprint of the key functional groups:

-

O-H Stretch: A very prominent, broad absorption band between 3600 and 3200 cm⁻¹ is the hallmark of the O-H stretching vibrations of the boronic acid's hydroxyl groups, which are often involved in hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the THP ring will appear just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will give rise to characteristic absorptions around 1600 and 1480 cm⁻¹.

-

B-O Stretch: A strong absorption band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.

-

C-O Stretches: The aryl ether C-O stretch will appear as a strong band around 1250 cm⁻¹, while the aliphatic C-O stretches of the THP ether will be prominent in the 1100-1000 cm⁻¹ region.

Mass Spectrometry: Unraveling the Fragmentation Pattern

Under electron ionization (EI) conditions, this compound is expected to undergo characteristic fragmentation.

-

Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z of 222, corresponding to the molecular weight of the compound.

-

Loss of the THP group: A major fragmentation pathway is the cleavage of the ether bond, leading to the loss of a neutral tetrahydropyran-2-one molecule (C₅H₈O, 84 Da) or a related fragment. A significant peak at m/z 138, corresponding to the 2-hydroxyphenylboronic acid radical cation, is therefore expected.

-

Formation of the Phenylboronic Acid Cation: A peak at m/z 121 would correspond to the phenylboronic acid cation, arising from cleavage of the C-O bond.

-

Phenoxy Cation: A peak at m/z 93 would indicate the formation of the phenoxy cation.

-

THP-related Fragment: A characteristic fragment from the THP moiety is the oxonium ion at m/z 85.

Caption: Proposed mass spectral fragmentation pathway.

Methodology for Spectroscopic Analysis

For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile boronic acid protons.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is important for resolving the complex multiplets in the aromatic and aliphatic regions.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled ¹³C experiment is standard. For more detailed analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

For unambiguous assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. A typical acquisition involves the co-addition of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Software is used to identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile and thermally stable compound, direct insertion or gas chromatography (GC) can be used as the inlet system for Electron Ionization (EI).

-

For less stable compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more appropriate.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The ionization energy for EI is typically set to 70 eV.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments, providing further confirmation of the structure.

-

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental principles, a detailed interpretation of the expected NMR, IR, and MS spectra has been presented. The provided methodologies for data acquisition and analysis offer a practical framework for researchers working with this and related compounds. This guide serves as a valuable resource for the scientific community, facilitating the unambiguous identification and structural elucidation of this important synthetic intermediate.

Solubility of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid in Organic Solvents

Introduction

This compound is a vital reagent in modern organic synthesis. As a derivative of 2-hydroxyphenylboronic acid, the tetrahydropyran (THP) group serves as a protecting group for the phenolic hydroxyl, enabling a wide range of selective transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] The efficiency of its synthesis, its participation in reactions, and its subsequent purification are intrinsically linked to its solubility characteristics. An understanding of its behavior in various organic solvents is therefore not merely academic but a prerequisite for practical and scalable applications in research, process development, and manufacturing.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. While extensive quantitative data for this specific molecule is not widely published, this document synthesizes foundational chemical principles, extrapolates from closely related analogues, and presents a robust experimental framework for researchers to determine solubility in their own laboratory settings.

Physicochemical Profile and Structural Considerations

To predict the solubility of a compound, one must first understand its inherent structural and electronic properties. The molecule of this compound is a composite of three distinct functional regions, each contributing to its overall physicochemical character.

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. However, boronic acids have a well-documented propensity to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[2] These boroxines are significantly less polar and generally less soluble than their monomeric acid counterparts, which can lead to inconsistencies in solubility measurements if the sample is not pure or is handled in a way that promotes dehydration.[2][3]

-

The Phenyl Ring: This aromatic core is nonpolar and contributes to the molecule's lipophilicity, favoring solubility in solvents with lower polarity.

-

The Tetrahydropyran (THP) Ether Group: The THP group masks the polar phenolic hydroxyl group of the parent compound. This significantly increases the molecule's overall lipophilicity and steric bulk, making it more soluble in a broader range of organic solvents compared to 2-hydroxyphenylboronic acid.

A summary of the key properties is presented below.

| Property | Value | Source |

| CAS Number | 502159-01-5 | [4] |

| Molecular Formula | C₁₁H₁₅BO₄ | [4] |

| Molecular Weight | 222.05 g/mol | [5] |

| Physical Form | White to light yellow solid/powder | [6] |

| Melting Point | ~142 °C (for the 4-isomer, indicative) | [6] |

Predicted Solubility Profile: A Mechanistic Rationale

Based on the principle of "like dissolves like," we can predict the solubility of this compound across different classes of organic solvents. The presence of both polar (boronic acid) and nonpolar (phenyl, THP) regions suggests a degree of solubility in a wide spectrum of solvents, with optimal solubility likely in moderately polar, aprotic solvents.

Caption: Predicted solubility trends based on solvent class.

-

Polar Aprotic Solvents (e.g., THF, Acetone, Ethyl Acetate, Dichloromethane): This class is expected to be the most effective. The polarity of these solvents can interact favorably with the dipole moment of the boronic acid group, while their organic character readily accommodates the phenyl and THP moieties. Ethers, such as THF and Dipropyl Ether, have been shown to be excellent solvents for phenylboronic acid itself.[2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated. While these solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups, the large, nonpolar THP-phenyl portion of the molecule may limit overall miscibility compared to smaller, more polar solutes. Some supplier data indicates solubility in methanol.[7]

-

Nonpolar Solvents (e.g., Hexanes, Toluene): Low solubility is expected. The polarity of the boronic acid functional group is too high to be effectively solvated by nonpolar hydrocarbons. Studies on phenylboronic acid confirm very low solubility in solvents like methylcyclohexane.[2][3] This property is often exploited for purification, where nonpolar solvents can be used to wash away organic impurities.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following protocol outlines a reliable and self-validating method for determining the equilibrium solubility of this compound. The shake-flask method is a gold-standard technique that measures solubility by establishing equilibrium between the dissolved and undissolved solute.[8]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Workflow Diagram

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. parchem.com [parchem.com]

- 5. (3-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid [cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid | 182281-01-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. m.youtube.com [m.youtube.com]

Navigating the Synthesis and Application of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid: A Technical Guide for Advanced Chemical Research

For researchers, scientists, and professionals in drug development, the strategic use of specialized reagents is paramount to the successful synthesis of complex molecular architectures. Among these, arylboronic acids stand out as indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical overview of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid, a versatile yet specialized reagent. Acknowledging its limited commercial availability, this document focuses on its synthesis, characterization, and application, empowering researchers to effectively utilize this compound in their synthetic endeavors.

Strategic Imperative: The Role of the Tetrahydropyran (THP) Protecting Group

The utility of this compound lies in the clever use of the tetrahydropyranyl (THP) group to mask the reactive hydroxyl functionality of 2-hydroxyphenylboronic acid. The presence of a free phenolic hydroxyl group can interfere with or lead to undesired side reactions in many synthetic transformations, particularly in organometallic catalysis. The THP ether is stable under a variety of conditions, including those involving strong bases and organometallic reagents, making it an excellent choice for protecting alcohols and phenols.[1] The protection mechanism involves the acid-catalyzed addition of the hydroxyl group to 3,4-dihydro-2H-pyran (DHP).[2] Conversely, the THP group can be readily removed under acidic conditions to reveal the free hydroxyl group post-synthesis.[2][3]

Synthesis of this compound: A Two-Step Protocol

Step 1: THP Protection of 2-Bromophenol

The initial step involves the protection of the hydroxyl group of commercially available 2-bromophenol with 3,4-dihydro-2H-pyran (DHP).

Experimental Protocol:

-

To a solution of 2-bromophenol (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 equivalents).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (TsOH).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield 2-(2-bromophenoxy)tetrahydro-2H-pyran, which can be purified by column chromatography if necessary.

Step 2: Borylation of 2-(2-Bromophenoxy)tetrahydro-2H-pyran

The second step is a lithium-halogen exchange followed by borylation to introduce the boronic acid functionality.

Experimental Protocol:

-

Dissolve 2-(2-bromophenoxy)tetrahydro-2H-pyran (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again maintaining the temperature at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford this compound, which can be purified by recrystallization or column chromatography.

Diagram of the Synthetic Pathway:

Caption: Synthetic route to this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. The THP-protected hydroxyl group allows for the coupling to proceed without interference, and the protecting group can be subsequently removed to yield the desired 2-hydroxybiaryl product.

General Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the coupling of this compound with an aryl halide.

Experimental Protocol:

-

In a Schlenk flask under an inert atmosphere, combine the aryl halide (1 equivalent), this compound (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

-

Add a suitable solvent system, for example, a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

-

Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the THP-protected biaryl.

Deprotection of the THP Group

The final step to reveal the phenolic hydroxyl group is the removal of the THP protecting group under acidic conditions.

Experimental Protocol:

-

Dissolve the THP-protected biaryl compound in a protic solvent such as methanol or ethanol.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

-

Once the deprotection is complete, neutralize the reaction mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).

-

Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final 2-hydroxybiaryl product, which can be further purified if necessary.

Diagram of the Application Workflow:

Caption: General workflow for the application of the boronic acid.

Field-Proven Insights: Application in Medicinal Chemistry

Boronic acids and their derivatives are widely used in the synthesis of bioactive molecules.[4][5] The 2-hydroxyphenyl moiety is a common structural motif in many pharmaceutically active compounds. The ability to construct this feature through a Suzuki-Miyaura coupling using a protected precursor like this compound is a valuable strategy in medicinal chemistry. For instance, this approach can be employed in the synthesis of precursors to complex natural products or in the generation of libraries of compounds for biological screening. The use of a protected hydroxyphenylboronic acid allows for the introduction of this key functionality late in a synthetic sequence, which is often a desirable feature in complex molecule synthesis.

Conclusion

While not a readily available commercial reagent, this compound is a highly valuable tool for the synthesis of 2-hydroxybiaryl compounds. Its preparation via a straightforward two-step sequence from 2-bromophenol is accessible in a standard organic synthesis laboratory. The strategic use of the THP protecting group enables its effective application in robust and versatile reactions such as the Suzuki-Miyaura coupling. This guide provides the necessary technical details and protocols to empower researchers to synthesize and utilize this important building block in their pursuit of novel and complex molecular targets.

References

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 2-(Tetrahydropyran-2-yloxy)phenylboronic Acid in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of contemporary organic synthesis, the pursuit of efficiency, selectivity, and functional group tolerance is paramount. This technical guide delves into the multifaceted role of 2-(tetrahydropyran-2-yloxy)phenylboronic acid, a strategically designed reagent that serves as a masked precursor to 2-hydroxyphenylboronic acid. We will explore its synthesis, its critical application in palladium-catalyzed cross-coupling reactions, and the inherent advantages it offers in the construction of complex molecular architectures, particularly in the realm of pharmaceutical and materials science. This document provides not only the theoretical underpinnings of its utility but also detailed, field-proven experimental protocols to empower researchers in their synthetic endeavors.

Introduction: The Concept of the "Masked" Phenol in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1] However, the direct participation of substrates bearing acidic protons, such as phenols, can be problematic. The free hydroxyl group of 2-hydroxyphenylboronic acid can interfere with the catalytic cycle in several ways: it can react with the basic conditions required for the transmetalation step, potentially deactivating the catalyst or leading to undesired side reactions.[2]

To circumvent these challenges, the concept of a "masked" or "latent" phenol is employed. By protecting the hydroxyl group with a suitable protecting group, its deleterious effects are nullified during the cross-coupling reaction. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its ease of installation, stability to a wide range of reaction conditions (including the basic media of the Suzuki-Miyaura coupling), and facile cleavage under acidic conditions to reveal the free phenol post-coupling.[3] this compound is the embodiment of this strategy, providing a stable and reliable source of the 2-hydroxyphenyl motif for complex molecule synthesis.[4]

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient route to this compound involves a three-step sequence starting from phenol: (1) protection of the hydroxyl group as a THP ether, (2) directed ortho-lithiation, and (3) subsequent borylation.

Step 1: Protection of Phenol with Dihydropyran (DHP)

This reaction proceeds via an acid-catalyzed addition of the phenolic hydroxyl group to the double bond of dihydropyran.

-

Protocol:

-

To a stirred solution of phenol (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (DHP, 1.2 equiv.).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (PPTS, 0.05 equiv.).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-phenoxytetrahydropyran is typically of sufficient purity for the next step, or it can be purified by flash chromatography if necessary.

-

Step 2 & 3: Directed ortho-Lithiation and Borylation

The THP-ether group acts as a powerful directed metalation group (DMG), facilitating the selective deprotonation at the ortho position by a strong base, followed by quenching with a boron electrophile.[5]

-

Protocol:

-

To a solution of 2-phenoxytetrahydropyran (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.5 M) under an argon atmosphere, cool the mixture to -78 °C.

-

Slowly add n-butyllithium (1.1 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours.

-

To this solution, add triisopropyl borate (1.5 equiv.) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to afford this compound as a white solid.

-

Application in Suzuki-Miyaura Cross-Coupling: A Reliable Path to ortho-Hydroxylated Biaryls

With the masked phenol boronic acid in hand, the stage is set for the crucial C-C bond formation. The THP group's stability under the basic reaction conditions ensures a clean and efficient coupling.

Causality Behind Experimental Choices:

-

Catalyst: Palladium catalysts are the cornerstone of the Suzuki-Miyaura reaction.[1] For sterically hindered substrates, such as our ortho-substituted boronic acid, ligands with large bite angles and electron-rich properties are often preferred to facilitate both oxidative addition and reductive elimination.[6][7]

-

Base: A base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.[8]

-

Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a Schlenk flask, add this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

Add the base (e.g., K₂CO₃, 2.0 equiv.).

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-